molecular formula C25H22INO4 B15386679 Fmoc-beta-Iodo-L-Ala-OBzl

Fmoc-beta-Iodo-L-Ala-OBzl

Cat. No.: B15386679
M. Wt: 527.3 g/mol
InChI Key: OXWWBZLBMCZQLM-UHFFFAOYSA-N
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Description

Fmoc-beta-Iodo-L-Ala-OBzl (C₂₅H₂₂INO₄, MW: 527.3 g/mol) is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-iodo-L-alanine derivative with a benzyl ester (OBzl) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce iodinated residues into peptide chains . The β-iodo substitution distinguishes it from standard amino acids, enabling applications in radiopharmaceuticals, bioconjugation (e.g., Suzuki cross-coupling), and crystallography (as a heavy atom for structural analysis) . Its benzyl ester protection enhances solubility in organic solvents, facilitating coupling reactions during SPPS.

Properties

Molecular Formula

C25H22INO4

Molecular Weight

527.3 g/mol

IUPAC Name

benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate

InChI

InChI=1S/C25H22INO4/c26-14-23(24(28)30-15-17-8-2-1-3-9-17)27-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,29)

InChI Key

OXWWBZLBMCZQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CI)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between Fmoc-beta-Iodo-L-Ala-OBzl and related compounds:

Compound Name Molecular Formula MW (g/mol) Key Features Applications Unique Reactivity/Handling
This compound C₂₅H₂₂INO₄ 527.3 β-iodo-L-alanine; benzyl ester (OBzl) Radiopharmaceuticals, bioconjugation, crystallography Iodine enables cross-coupling or isotopic labeling
Fmoc-L-Dab(Alloc)-OH C₂₃H₂₄N₂O₆ 424.4 Diaminobutyric acid; allyloxycarbonyl (Alloc) and Fmoc groups Orthogonal protection in branched peptides Alloc removed via Pd-mediated deprotection
Fmoc-L-Dap(Aloc)-OH C₂₂H₂₂N₂O₆ 410.4 Diaminopropionic acid; Aloc protection Peptide backbone modification Shorter chain vs. Dab derivatives
Fmoc-beta-Ala-OH C₁₈H₁₇NO₄ 311.3 β-alanine backbone Incorporation of β-amino acids Prone to β-Ala contamination during synthesis
Fmoc-beta-HAla-OH C₁₉H₁₉NO₄ 325.4 β-homoalanine (extended methylene chain) Peptide stability enhancement Increased hydrophobicity vs. β-alanine
Fmoc-Asp(OBzl)-OH C₂₅H₂₃NO₆ 433.5 Aspartic acid with OBzl on side chain Protection of carboxyl groups in acidic residues Acid-labile benzyl ester removal

Purity and Stability Considerations

  • Beta-Ala Contamination : Fmoc-beta-Ala-OH and Fmoc-Arg(Pbf)-OH are susceptible to contamination by β-Ala derivatives (e.g., Fmoc-beta-Ala-Ala-OH), necessitating strict supplier specifications .
  • Stability: this compound’s iodine may reduce solubility in aqueous systems but enhances stability in organic solvents. Storage typically requires desiccation at -20°C, similar to other Fmoc-amino acids .

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